molecular formula C5H7BrO2 B052673 4-Bromopentane-2,3-dione CAS No. 21619-25-0

4-Bromopentane-2,3-dione

Cat. No.: B052673
CAS No.: 21619-25-0
M. Wt: 179.01 g/mol
InChI Key: VHBQPPMMBOGTCI-UHFFFAOYSA-N
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Description

4-Bromo-pentane-2,3-dione is an organic compound with the molecular formula C5H7BrO2 It is a brominated derivative of pentane-2,3-dione, characterized by the presence of a bromine atom at the fourth carbon position

Scientific Research Applications

4-Bromo-pentane-2,3-dione has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Handling 4-Bromo-pentane-2,3-dione requires precautions due to its potential hazards . It is a highly flammable liquid and vapor, and may be fatal if swallowed and enters airways . It may cause drowsiness or dizziness and is toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for the study of 4-Bromo-pentane-2,3-dione could involve exploring its potential applications in the synthesis of heterocyclic compounds . Additionally, developing eco-friendly synthetic strategies for compounds like 4-Bromo-pentane-2,3-dione could be another area of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-pentane-2,3-dione typically involves the bromination of pentane-2,3-dione. One common method is the reaction of pentane-2,3-dione with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

C5H8O2+Br2C5H7BrO2+HBr\text{C}_5\text{H}_8\text{O}_2 + \text{Br}_2 \rightarrow \text{C}_5\text{H}_7\text{BrO}_2 + \text{HBr} C5​H8​O2​+Br2​→C5​H7​BrO2​+HBr

Industrial Production Methods: Industrial production of 4-Bromo-pentane-2,3-dione may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-pentane-2,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of 4-Bromo-pentane-2,3-dione can yield alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of substituted derivatives like 4-amino-pentane-2,3-dione.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Comparison with Similar Compounds

    3-Bromo-2,4-pentanedione: Another brominated derivative with different substitution patterns.

    4-Bromo-2,3-butanedione: A shorter chain analog with similar reactivity.

Uniqueness: 4-Bromo-pentane-2,3-dione is unique due to its specific bromination pattern, which imparts distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

4-bromopentane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-3(6)5(8)4(2)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBQPPMMBOGTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21619-25-0
Record name 4-bromopentane-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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